REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[O:5][CH:6]=1.[CH2:9](OB(C=C)OCCCC)[CH2:10]CC.ClC1C=CC(CC2C=C(C=O)SC=2)=CC=1>CN(C=O)C>[CH:9]([C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[O:5][CH:6]=1)=[CH2:10]
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Name
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|
Quantity
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1.1 g
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Type
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reactant
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Smiles
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BrC=1C=C(OC1)C=O
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Name
|
|
Quantity
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1.67 mL
|
Type
|
reactant
|
Smiles
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C(CCC)OB(OCCCC)C=C
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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ClC1=CC=C(CC=2C=C(SC2)C=O)C=C1
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
Purification by flash chromatography (0-30% EtOAc in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=C(OC1)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |